molecular formula C14H14N4O2S B2985838 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034438-30-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2985838
CAS RN: 2034438-30-5
M. Wt: 302.35
InChI Key: INJDIESHBGZQRA-UHFFFAOYSA-N
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Description

The compound contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a five-membered ring containing a sulfur atom fused to a benzene ring . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a carboxamide group (-CONH2) suggests that the compound might have amide properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzo[b]thiophene and 1,2,3-triazole), a hydroxyethyl group (-CH2CH2OH), and a carboxamide group (-CONH2). The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxyethyl group could potentially be deprotonated to form an alkoxide, which could then act as a nucleophile. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .

Future Directions

The future directions for this compound could involve further studies to determine its potential biological activities. Given the presence of a benzo[b]thiophene moiety, it could be interesting to explore its potential anticancer activities .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-18-7-11(16-17-18)14(20)15-6-12(19)10-8-21-13-5-3-2-4-9(10)13/h2-5,7-8,12,19H,6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJDIESHBGZQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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